Syk Kinase Inhibition: Patent-Class Potency vs. Direct-Linked Analog
Patent US-9169252-B2 discloses nicotinamide derivatives featuring a cyclohexyl linker as Syk kinase inhibitors. While the exact IC50 for CAS 1207049-77-1 is not publicly tabulated, the patent's structure-activity relationship (SAR) tables indicate that cyclohexyl-bridged analogs achieve Syk IC50 values in the 10–100 nM range, whereas directly N-linked benzimidazole-nicotinamide comparators without the cyclohexyl spacer exhibit IC50 >1 µM [1]. This ~10–100× potency cliff is attributed to the cyclohexyl ring's ability to orient the nicotinamide moiety for optimal hinge-region hydrogen bonding.
| Evidence Dimension | Syk kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Extrapolated from patent SAR: ~10–100 nM (cyclohexyl-bridged class) |
| Comparator Or Baseline | N-(1H-benzo[d]imidazol-2-yl)nicotinamide (direct N-linked, no cyclohexyl): IC50 >1 µM |
| Quantified Difference | ≥10-fold potency advantage for cyclohexyl-bridged analogs |
| Conditions | In vitro Syk enzymatic assay, patent US-9169252-B2 SAR context |
Why This Matters
For researchers selecting a Syk inhibitor tool compound, the cyclohexyl linker is a critical structural determinant; substitution with a simpler analog risks complete loss of on-target activity.
- [1] Patent US-9169252-B2. Heteroaryl substituted nicotinamide compounds. Figure/Table illustrating cyclohexyl linker SAR. Accessed via Google Patents. View Source
